molecular formula C15H13N5O2S B2437656 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797905-12-4

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2437656
CAS No.: 1797905-12-4
M. Wt: 327.36
InChI Key: LXMQVMZSDSSBIR-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a triazole ring, a thiazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea. The azetidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with biological targets, such as enzymes or receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, this compound is explored for its use in materials science. Its unique properties may contribute to the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
  • (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
  • 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

Compared to similar compounds, (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combination of triazole, thiazole, and azetidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-14(19-9-12(10-19)22-15-16-6-7-23-15)13-8-17-20(18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQVMZSDSSBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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